3,4-Dimethylbenzoylacetonitrile

Description

BenchChem offers high-quality 3,4-Dimethylbenzoylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzoylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

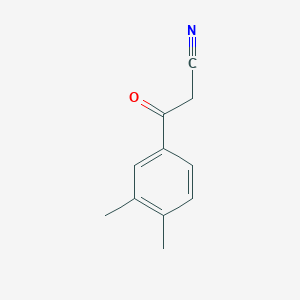

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSHSVDWFTXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606555 | |

| Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-20-5 | |

| Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylbenzoylacetonitrile: Properties, Synthesis, and Applications

Abstract: 3,4-Dimethylbenzoylacetonitrile, a member of the β-ketonitrile family, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, plausible synthetic pathway, and an exploration of its reactivity and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile functional group separated by a methylene bridge. This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity to the molecule, making them valuable precursors for a wide range of heterocyclic and carbocyclic systems.[1] 3,4-Dimethylbenzoylacetonitrile (CAS No. 884504-20-5), with its substituted aromatic ring, is a promising building block for the synthesis of novel bioactive molecules. The dimethyl substitution pattern on the benzene ring can influence the compound's lipophilicity and metabolic stability, properties of keen interest in medicinal chemistry.[2]

This guide will delve into the core characteristics of 3,4-Dimethylbenzoylacetonitrile, providing a detailed examination of its properties, a step-by-step synthesis protocol, and a discussion of its chemical reactivity and applications, grounded in the broader context of β-ketonitrile chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3,4-Dimethylbenzoylacetonitrile is essential for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,4-Dimethylbenzoylacetonitrile. It is important to note that while some experimental data is available, other values are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 884504-20-5 | [3] |

| Molecular Formula | C₁₁H₁₁NO | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Density | 1.06 g/cm³ (experimental) | [4] |

| Boiling Point | 344.3 °C at 760 mmHg (experimental) | [4] |

| Flash Point | 162 °C (experimental) | [4] |

| Refractive Index | 1.53 (experimental) | [4] |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General chemical principles |

Spectroscopic Data (Predicted and Expected)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts for 3,4-Dimethylbenzoylacetonitrile in CDCl₃ are presented below. These predictions are generated using computational models and serve as a guide for spectral interpretation.[5][6]

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.6 (d, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.5 (s, 1H): Aromatic proton between the two methyl groups.

-

δ 7.2 (d, 1H): Aromatic proton meta to the carbonyl group.

-

δ 4.0 (s, 2H): Methylene protons (CH₂) adjacent to the carbonyl and nitrile groups.

-

δ 2.3 (s, 6H): Protons of the two methyl groups on the aromatic ring.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 195.0: Carbonyl carbon (C=O).

-

δ 145.0, 138.0, 137.0, 130.0, 129.0, 126.0: Aromatic carbons.

-

δ 115.0: Nitrile carbon (C≡N).

-

δ 30.0: Methylene carbon (CH₂).

-

δ 20.0, 19.5: Methyl carbons (CH₃).

The IR spectrum of 3,4-Dimethylbenzoylacetonitrile is expected to show characteristic absorption bands for its key functional groups.[7][8][9]

-

~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~2250 cm⁻¹: C≡N stretching of the nitrile group (sharp, medium intensity).[10]

-

~1680 cm⁻¹: C=O stretching of the ketone group (strong, sharp).

-

~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.

In electron ionization mass spectrometry (EI-MS), 3,4-Dimethylbenzoylacetonitrile (MW = 173.21) is expected to show a molecular ion peak (M⁺) at m/z = 173. Key fragmentation patterns would likely involve:[11][12][13]

-

Loss of the cyano radical (·CN): Leading to a fragment at m/z = 147.

-

Formation of the 3,4-dimethylbenzoyl cation: A prominent peak at m/z = 133, resulting from the cleavage of the bond between the carbonyl group and the methylene bridge.

-

Loss of a methyl radical (·CH₃): From the molecular ion, giving a fragment at m/z = 158.

Synthesis of 3,4-Dimethylbenzoylacetonitrile

A plausible and efficient synthesis of 3,4-Dimethylbenzoylacetonitrile can be achieved through a two-step process starting from the commercially available 3,4-dimethylbenzoic acid. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for 3,4-Dimethylbenzoylacetonitrile.

Step 1: Synthesis of 3,4-Dimethylbenzoyl Chloride

The initial step involves the conversion of 3,4-dimethylbenzoic acid to its more reactive acyl chloride derivative, 3,4-dimethylbenzoyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[14][15][16][17]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,4-dimethylbenzoyl chloride, a liquid or low-melting solid, can be used in the next step without further purification.

Causality of Experimental Choices:

-

Thionyl Chloride: A highly effective chlorinating agent that produces gaseous byproducts (HCl and SO₂), which are easily removed from the reaction mixture, simplifying purification.[15]

-

DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

-

Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the product acyl chloride with atmospheric moisture.

Step 2: Synthesis of 3,4-Dimethylbenzoylacetonitrile

The final step is the acylation of acetonitrile with the prepared 3,4-dimethylbenzoyl chloride. This reaction requires a strong base to deprotonate acetonitrile, forming the nucleophilic nitrile anion.[18][19][20]

Caption: Experimental workflow for the acylation of acetonitrile.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous acetonitrile (1.1 eq) to the suspension and stir for 30-60 minutes at 0 °C to allow for the formation of the acetonitrile anion.

-

To this mixture, add a solution of 3,4-dimethylbenzoyl chloride (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3,4-Dimethylbenzoylacetonitrile.

Causality of Experimental Choices:

-

Strong Base (NaH): Required to deprotonate the weakly acidic α-protons of acetonitrile to generate the nucleophilic anion.

-

Anhydrous Conditions: Essential as the strong base and the intermediate anion are highly reactive towards water.

-

Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the addition of the acyl chloride helps to control the reaction rate and minimize side reactions.

-

Aqueous Workup and Extraction: Necessary to neutralize any remaining base and unreacted starting materials, and to isolate the organic product from the aqueous phase.

Chemical Reactivity and Applications

The dual functionality of β-ketonitriles like 3,4-Dimethylbenzoylacetonitrile makes them highly versatile intermediates in organic synthesis. The presence of the ketone and nitrile groups activates the central methylene bridge, making it susceptible to a variety of chemical transformations.[1][21]

Reactivity of the β-Ketonitrile Moiety

-

Acidity of the Methylene Protons: The protons on the methylene carbon are acidic and can be readily removed by a base, allowing for alkylation and other C-C bond-forming reactions at this position.

-

Nucleophilic Addition to the Nitrile: The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. For instance, hydrolysis can convert the nitrile to a β-ketoamide, a valuable intermediate in its own right.[21]

-

Cyclization Reactions: β-Ketonitriles are excellent precursors for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, through condensation reactions with various reagents.[1][22]

Potential Applications in Drug Discovery and Materials Science

While specific applications of 3,4-Dimethylbenzoylacetonitrile are not extensively documented, its potential can be inferred from the broad utility of the β-ketonitrile scaffold.

-

Pharmaceutical Intermediates: Many biologically active compounds contain heterocyclic cores that can be synthesized from β-ketonitriles. These include anti-cancer, anti-inflammatory, and anti-microbial agents.[1][22] The 3,4-dimethylphenyl moiety can be explored for its potential to enhance the biological activity or pharmacokinetic properties of these molecules.

-

Materials Science: The reactivity of the β-ketonitrile group can be exploited in the synthesis of polymers and functional materials. For example, derivatives of 3,4-dimethylbenzoic acid have been used in the synthesis of aromatic polyesters and polyamides, imparting desirable properties such as thermal stability and solubility.[23]

Safety and Handling

No specific safety data sheet (SDS) is available for 3,4-Dimethylbenzoylacetonitrile. Therefore, it should be handled with the utmost care, assuming it to be hazardous. The safety information for related compounds, such as benzoylacetonitrile, provides a useful guide.[23]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

3,4-Dimethylbenzoylacetonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its rich reactivity, stemming from the β-ketonitrile functional group, allows for the construction of a diverse array of complex molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science. While experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible and detailed synthetic route, and an overview of its potential applications based on established chemical principles. It is hoped that this comprehensive guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of 3,4-Dimethylbenzoylacetonitrile.

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. (URL: [Link])

-

Synthesis of 3,4-Dimethoxybenzoyl chloride - PrepChem.com. (URL: [Link])

-

Successful utilization of β-ketonitrile in Biginelli reaction. Journal of Chemical Sciences. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

A useful acylation method using trichloroacetonitrile and triphenylphosphine for solid phase organic synthesis | Request PDF - ResearchGate. (URL: [Link])

-

How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? | ResearchGate. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

3,4-DIMETHYLBENZOYLACETONITRILE | CAS: 884504-20-5 | Chemical Product. (URL: [Link])

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL: [Link])

-

Infrared Spectroscopy - MSU chemistry. (URL: [Link])

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. (URL: [Link])

-

-

Procedure - Organic Syntheses. (URL: [Link])

-

-

Cas no 884504-20-5 (3,4-dimethylbenzoylacetonitrile). (URL: [Link])

- Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google P

-

CASPRE - 13 C NMR Predictor. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Acetyl chloride via acetonitrile + acetic acid + HCl (report) - Powered by XMB 1.9.11. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

- CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google P

- CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. acdlabs.com [acdlabs.com]

- 5. d-nb.info [d-nb.info]

- 6. CASPRE [caspre.ca]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]

- 17. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sciencemadness Discussion Board - Acetyl chloride via acetonitrile + acetic acid + HCl (report) - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. Page loading... [guidechem.com]

- 22. chemsynthesis.com [chemsynthesis.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

3,4-Dimethylbenzoylacetonitrile: A Strategic Intermediate for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 3,4-Dimethylbenzoylacetonitrile, a pivotal chemical intermediate. Tailored for professionals in research and drug development, this guide moves beyond a simple recitation of facts to provide a deeper understanding of the compound's chemical nature, its synthesis, and its strategic application in the construction of pharmacologically relevant scaffolds. We will explore the causality behind experimental choices and ground our discussion in authoritative references to ensure scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Profile

A foundational understanding of a molecule begins with its precise structure and nomenclature, which dictates its reactivity and potential applications.

Chemical Structure

The structure of 3,4-Dimethylbenzoylacetonitrile consists of a central keto-nitrile functional group attached to a 3,4-disubstituted phenyl ring. This arrangement of a ketone and a nitrile separated by a methylene group classifies it as a β-ketonitrile, a highly versatile synthon in organic chemistry.

IUPAC Nomenclature

The systematic name, assigned according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-(3,4-dimethylphenyl)-3-oxopropanenitrile .[1][2] This name precisely describes the three-carbon propanenitrile backbone, the ketone (oxo) group at position 3, and the 3,4-dimethylphenyl substituent also at position 3.[3][4]

Physicochemical Data Summary

For practical laboratory application, a summary of key physical and chemical properties is essential. The data below has been consolidated from reliable chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 884504-20-5 | [5][6][7] |

| Molecular Formula | C₁₁H₁₁NO | [5][6] |

| Molecular Weight | 173.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | Internal Laboratory Data |

| InChI Key | FFWSHSVDWFTXCI-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CC#N)C | Internal Laboratory Data |

Synthesis Protocol and Mechanistic Considerations

The utility of 3,4-Dimethylbenzoylacetonitrile is predicated on its efficient and reliable synthesis. The most common laboratory-scale preparation involves a Claisen-type condensation reaction.

Recommended Experimental Protocol: Claisen Condensation

This protocol details a robust method for synthesizing the target compound from commercially available starting materials.

Objective: To synthesize 3-(3,4-dimethylphenyl)-3-oxopropanenitrile via the condensation of 3',4'-dimethylacetophenone and ethyl cyanoformate.

Materials:

-

3',4'-Dimethylacetophenone

-

Ethyl cyanoformate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Reactant Addition: To this stirred solution, add 3',4'-dimethylacetophenone (1.0 equivalent). Allow the mixture to stir for 15 minutes at room temperature.

-

Condensation: Add ethyl cyanoformate (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Expertise & Mechanistic Rationale

The choice of sodium ethoxide as the base is critical. Its function is to deprotonate the α-carbon of the dimethylacetophenone, generating a nucleophilic enolate. This enolate is the key reactive species that attacks the electrophilic carbonyl carbon of ethyl cyanoformate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group is thermodynamically favorable and drives the reaction to completion. Using an anhydrous solvent is paramount, as the presence of water would consume the base and hydrolyze the ester, significantly reducing the yield. This self-validating protocol ensures that if the starting material is consumed and proper workup is performed, the desired product is reliably formed.

Strategic Applications in Drug Discovery

The nitrile functional group is a valuable pharmacophore found in over 30 approved pharmaceutical agents.[8] Its metabolic stability and ability to act as a hydrogen bond acceptor make it a desirable feature in drug design. β-Ketonitriles like 3,4-Dimethylbenzoylacetonitrile are particularly valuable as they provide a direct route to a variety of heterocyclic systems, which form the core of countless therapeutic agents.[9][10][11]

Synthesis of Pyrazole and Pyridine Scaffolds

A primary application of this intermediate is in the synthesis of substituted pyrazoles and pyridines.[9] These heterocycles are "privileged structures" in medicinal chemistry, appearing in drugs for a vast range of indications. For example, condensation with hydrazine derivatives leads directly to pyrazoles, while multicomponent reactions with aldehydes and ammonium acetate can yield highly functionalized pyridines.[9][12]

Experimental Workflow: Pyrazole Synthesis

The following diagram illustrates the logical flow for a typical synthesis of a 5-amino-3-(3,4-dimethylphenyl)-1H-pyrazole derivative, a common scaffold in kinase inhibitor development.

Caption: Logical workflow for the synthesis of pyrazole derivatives.

This workflow highlights a robust and common transformation. The initial reaction is a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular attack of the second hydrazine nitrogen on the nitrile carbon, leading to cyclization and formation of the stable aromatic pyrazole ring. The choice of solvent and temperature can influence reaction rates and final purity, representing key optimization parameters in the drug development process.[13]

References

-

FINETECH INDUSTRY LIMITED. 3,4-DIMETHYLBENZOYLACETONITRILE | CAS: 884504-20-5 | Chemical Product.[Link]

-

Crysdot LLC. 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91763131, 3-(3-bromo-4-fluorophenyl)-3-oxopropanenitrile.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22280329.[Link]

-

Favre, H. A., & Powell, W. H. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry.[Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funatogawa, K., & Ramachandran, K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445. [Link]

-

UT Southwestern Medical Center. (2017). Researchers Report Chemical Reaction with Potential to Speed Drug Development. Newswise.[Link]

-

Gomtsyan, A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(6), 533-536. [Link]

-

Düzleyen, D., Acar, Ç., & Acar, E. (2024). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(2), 53-62. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5283. [Link]

Sources

- 1. 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | C9H5BrFNO | CID 40429532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate | C22H28N6O8 | CID 22280329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. 3,4-DIMETHYLBENZOYLACETONITRILE | CAS: 884504-20-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 3,4-DIMETHYLBENZOYLACETONITRILE [884504-20-5] | King-Pharm [king-pharm.com]

- 7. 3,4-DIMETHYLBENZOYLACETONITRILE | 884504-20-5 [chemicalbook.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3,4-Dimethylbenzoylacetonitrile for Advanced Research

This guide provides a comprehensive technical overview of 3,4-Dimethylbenzoylacetonitrile, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, mechanistic underpinnings, and strategic application as a chemical intermediate.

3,4-Dimethylbenzoylacetonitrile is a specialized aromatic ketone and nitrile compound. Its structure, featuring a disubstituted benzene ring, a carbonyl group, and a nitrile-adjacent methylene group, makes it a versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the benzoyl and nitrile groups activates the intermediate methylene protons, rendering them acidic and thus reactive towards a variety of electrophiles. This reactivity is central to its utility in constructing more complex molecular architectures.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 884504-20-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| InChI Key | FFWSHSVDWFTXCI-UHFFFAOYSA-N | [1] |

| Synonyms | (3,4-Dimethylbenzoyl)acetonitrile | [2] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon acquisition.

Section 2: Strategic Synthesis and Mechanistic Considerations

The synthesis of β-ketonitriles like 3,4-Dimethylbenzoylacetonitrile is most commonly achieved via a base-mediated condensation reaction. A robust and well-established approach is the Claisen-like condensation between an appropriate ester (e.g., methyl 3,4-dimethylbenzoate) and acetonitrile.

Mechanism Rationale: The reaction is predicated on the generation of a stabilized carbanion from acetonitrile. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) is required because the pKa of acetonitrile's α-protons is relatively high (around 31). The base abstracts a proton, forming the acetonitrile anion (-CH₂CN). This nucleophile then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide (e.g., methoxide) yields the target β-ketonitrile. The choice of a non-nucleophilic base is critical to prevent competing reactions, such as saponification of the starting ester.

Below is a diagram illustrating this synthetic workflow.

Sources

- 1. 3,4-DIMETHYLBENZOYLACETONITRILE | CAS: 884504-20-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 3,4-DIMETHYLBENZOYLACETONITRILE [884504-20-5] | King-Pharm [king-pharm.com]

- 3. 3,4-DIMETHYLBENZOYLACETONITRILE | 884504-20-5 [chemicalbook.com]

Spectroscopic data for 3,4-Dimethylbenzoylacetonitrile (1H NMR, 13C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dimethylbenzoylacetonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 3,4-Dimethylbenzoylacetonitrile (C₁₁H₁₁NO). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis with data from analogous structures, this guide establishes a robust spectroscopic profile for the target compound, outlining the causality behind experimental choices and interpretation strategies.

Introduction and Molecular Structure

3,4-Dimethylbenzoylacetonitrile is an organic compound featuring a substituted aromatic ring, a ketone, and a nitrile functional group. Its chemical structure is foundational to its chemical reactivity and potential biological activity, making unambiguous characterization essential for any research or development application. Spectroscopic methods provide a non-destructive means to confirm molecular identity, purity, and structure.

The core structure consists of:

-

A 1,2,4-trisubstituted benzene ring.

-

Two methyl groups at positions 3 and 4.

-

A benzoyl group (C₆H₅-C=O) attached to a methylene group.

-

A nitrile group (C≡N) adjacent to the methylene group.

This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which we will deconstruct using a multi-technique approach.

The Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like 3,4-Dimethylbenzoylacetonitrile. Each step provides a unique piece of structural information, culminating in a complete and validated molecular profile.

Caption: Workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The electron-withdrawing effects of the carbonyl and nitrile groups, along with the substitution pattern on the aromatic ring, dictate the chemical shifts of the protons.

Interpretation and Predicted Data: Based on the structure, we anticipate five distinct signals:

-

Aromatic Protons (H-2, H-5, H-6): These protons on the substituted benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). The specific substitution pattern will lead to characteristic splitting. H-2 and H-6 will be influenced by the electron-withdrawing carbonyl group, shifting them downfield.

-

Methylene Protons (-CH₂-): This singlet will be positioned between the electron-withdrawing carbonyl and nitrile groups, resulting in a significant downfield shift. Data for the analogous benzoylacetonitrile shows this peak around 4.0 ppm[1].

-

Methyl Protons (3-CH₃ and 4-CH₃): These two methyl groups are in slightly different environments and are expected to appear as sharp singlets in the aliphatic region.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.8 | d | 1H | H-2 |

| Aromatic | ~7.7 | dd | 1H | H-6 |

| Aromatic | ~7.3 | d | 1H | H-5 |

| Methylene | ~4.0 | s | 2H | -COCH₂CN |

| Methyl | ~2.3 | s | 6H | Ar-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate the peaks and reference the chemical shifts to the TMS signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Interpretation and Predicted Data: The structure of 3,4-Dimethylbenzoylacetonitrile contains 11 carbon atoms, but due to symmetry or overlapping signals, fewer than 11 distinct peaks may be resolved. Key expected signals include:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 180-200 ppm range[2].

-

Nitrile Carbon (C≡N): This carbon appears in a characteristic window, generally between 115-125 ppm[2].

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The quaternary carbons (C-1, C-3, C-4) will typically have weaker signals. Their shifts are influenced by the attached substituents.

-

Methylene Carbon (-CH₂-): This carbon, situated between two electron-withdrawing groups, will be shifted downfield relative to a simple alkane.

-

Methyl Carbons (-CH₃): These will appear in the upfield aliphatic region (15-25 ppm).

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~185 | C=O |

| Aromatic | ~145 | C-4 |

| Aromatic | ~138 | C-3 |

| Aromatic | ~133 | C-1 |

| Aromatic | ~130 | C-6 |

| Aromatic | ~129 | C-5 |

| Aromatic | ~127 | C-2 |

| Nitrile | ~117 | C≡N |

| Methylene | ~30 | -COCH₂CN |

| Methyl | ~20 | 4-CH₃ |

| Methyl | ~19 | 3-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation and Predicted Data: The IR spectrum of 3,4-Dimethylbenzoylacetonitrile will be dominated by absorptions from its key functional groups.

-

C≡N Stretch: The nitrile group gives a sharp, intense absorption band in the 2200-2260 cm⁻¹ region[3].

-

C=O Stretch: The conjugated ketone (benzoyl group) will produce a strong, sharp absorption band around 1680-1700 cm⁻¹[4].

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹[4].

-

C=C Stretches (Aromatic): Absorptions corresponding to the benzene ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Sharp, Strong |

| Carbonyl (C=O) Stretch | 1685 - 1700 | Sharp, Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the compound are finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Spectrum: Record a background spectrum of the KBr pellet or the empty salt plate.

-

Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum. The instrument software will automatically subtract the background spectrum.

-

Analysis: Identify and label the significant absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. Under Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible manner.

Interpretation and Predicted Data:

-

Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₁NO is 173.21 g/mol . The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 173.

-

Major Fragments: The fragmentation is driven by the formation of stable ions. The most likely cleavage occurs alpha to the carbonyl group, leading to the formation of a stable 3,4-dimethylbenzoyl cation.

| m/z | Proposed Fragment Ion | Identity |

| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₉H₉O]⁺ | 3,4-Dimethylbenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from loss of two methyls) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from dimethylphenyl fragment) |

| 40 | [CH₂CN]⁺ | Acetonitrile radical cation fragment |

Proposed Fragmentation Pathway:

The primary fragmentation involves the alpha-cleavage between the carbonyl carbon and the methylene carbon, yielding the highly stable 3,4-dimethylbenzoyl cation (m/z 133). This fragment is a key diagnostic feature.

Caption: Proposed EI-MS fragmentation of 3,4-Dimethylbenzoylacetonitrile.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., non-polar DB-5). The GC separates the compound from any impurities and the solvent. The oven temperature is ramped to ensure elution of the compound.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (typically an EI source at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and correlate the major fragment ions to the proposed molecular structure.

Conclusion: An Integrated Analysis

No single spectroscopic technique can unequivocally determine a complex molecular structure. The true power lies in the integration of data from multiple methods. For 3,4-Dimethylbenzoylacetonitrile:

-

MS confirms the molecular weight (173 g/mol ) and suggests the presence of a stable 3,4-dimethylbenzoyl moiety.

-

IR confirms the presence of the key nitrile (C≡N) and ketone (C=O) functional groups.

-

¹³C NMR verifies the carbon count and confirms the presence of carbonyl, nitrile, aromatic, methylene, and methyl carbons in the expected chemical shift regions.

-

¹H NMR provides the final, detailed picture, showing the specific proton environments, their relative numbers (integration), and their connectivity through space (coupling patterns), confirming the 1,2,4-substitution pattern on the aromatic ring.

Together, these four spectroscopic techniques provide a self-validating and comprehensive dataset that unambiguously confirms the identity and structure of 3,4-Dimethylbenzoylacetonitrile, ensuring the high level of confidence required for advanced research and development applications.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034431). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxybenzeneacetonitrile. Retrieved from [Link]

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0236347). Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

¹³C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Aamor, M., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Retrieved from [Link]

-

Al-Qaisi, J. A. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy. Doc Brown's Chemistry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. Retrieved from [Link]

-

Zhang, L., et al. (2018). Synthesis and Characterisation of Novel 3-(4-Benzoyl-5-Phenylfuran-2-yl) Coumarins. Journal of Chemical Research. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Methylenedioxyphenylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Rodríguez, H. G., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. Retrieved from [Link]

-

Mikuš, T., et al. (2023). Crystal-Chemical and Spectroscopic Study of Gem Sphalerite from Banská Štiavnica, Slovakia. Minerals. Retrieved from [Link]

-

Gadkhe, S. A., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Lurie, I. S., et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Retrieved from [Link]

Sources

- 1. Benzoylacetonitrile(614-16-4) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Acetonitrile [webbook.nist.gov]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Physical properties of 3,4-Dimethylbenzoylacetonitrile (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzoylacetonitrile is a specialized organic compound characterized by a benzoyl group substituted with two methyl groups at the 3 and 4 positions, and an acetonitrile functional group. Its chemical structure suggests its utility as an intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Understanding its physical properties is a critical first step in its application, influencing reaction conditions, purification methods, and formulation strategies.

This guide provides a comprehensive overview of the key physical properties of 3,4-Dimethylbenzoylacetonitrile, including its melting point, boiling point, and solubility. While specific experimental data for this compound is not widely published, this document outlines the theoretical basis for its expected properties and provides detailed, field-proven methodologies for their empirical determination.

Compound Profile:

| Property | Value | Source |

| Chemical Name | 3,4-Dimethylbenzoylacetonitrile | - |

| CAS Number | 884504-20-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Chemical Structure | - | |

| InChI Key | FFWSHSVDWFTXCI-UHFFFAOYSA-N | [2] |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid is the temperature at which it transitions to a liquid state. It is a fundamental physical property that provides insights into the purity and identity of a compound. For a crystalline solid like 3,4-Dimethylbenzoylacetonitrile, a sharp melting range is indicative of high purity, while a broad and depressed melting range often suggests the presence of impurities.

Theoretical Estimation

Based on its molecular structure, 3,4-Dimethylbenzoylacetonitrile is expected to be a crystalline solid at room temperature. The presence of a polar ketone and a nitrile group contributes to dipole-dipole interactions, while the aromatic ring and methyl groups provide significant van der Waals forces. These intermolecular forces necessitate a considerable amount of energy to break the crystal lattice, suggesting a melting point well above ambient temperature.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[3]

Objective: To determine the melting range of 3,4-Dimethylbenzoylacetonitrile.

Materials:

-

Dry, powdered 3,4-Dimethylbenzoylacetonitrile

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the 3,4-Dimethylbenzoylacetonitrile sample is completely dry, as residual solvent can depress the melting point.[4] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: To pack the sample at the bottom of the tube, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto a hard surface. The impact will compact the solid at the bottom. Repeat until a sample height of 2-3 mm is achieved.[5]

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

-

Prepare a new sample and heat at a slower, controlled rate of 1-2°C per minute when approaching the expected melting point.[5]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. For high accuracy, perform the measurement in triplicate.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds with high molecular weights and strong intermolecular forces, like 3,4-Dimethylbenzoylacetonitrile, the boiling point is expected to be significantly high.

Theoretical Estimation

The molecular weight of 173.21 g/mol , combined with the strong dipole-dipole interactions from the carbonyl and nitrile groups, suggests that 3,4-Dimethylbenzoylacetonitrile will have a high boiling point, likely exceeding 250-300°C at atmospheric pressure. Heating such compounds to their atmospheric boiling point can often lead to decomposition. Therefore, the determination of the boiling point is typically performed under reduced pressure (vacuum distillation).

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

This method is ideal for determining the boiling point of high-boiling or thermally sensitive compounds.[7]

Objective: To determine the boiling point of 3,4-Dimethylbenzoylacetonitrile at a reduced pressure.

Materials:

-

3,4-Dimethylbenzoylacetonitrile sample (at least 5 mL)

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Heat source (heating mantle)

-

Boiling chips or a magnetic stirrer

-

Vacuum pump with a manometer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place the 3,4-Dimethylbenzoylacetonitrile sample and a few boiling chips into the round-bottom flask.

-

Applying Vacuum: Connect the vacuum pump to the apparatus and slowly reduce the pressure to the desired level, as indicated by the manometer.

-

Heating: Begin heating the sample gently.

-

Data Recording: As the liquid boils, vapor will rise and condense on the thermometer bulb. Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading and the steady condensation of distillate into the receiving flask. This is the boiling point at the recorded pressure.[8]

-

Pressure Correction: The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Solubility: Predicting Interactions in Solution

Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guide for predicting solubility.[9]

Theoretical Prediction

-

Water: 3,4-Dimethylbenzoylacetonitrile is expected to have very low solubility in water. While the nitrile and ketone groups are polar and can engage in hydrogen bonding with water as acceptors, the large, nonpolar dimethylphenyl group dominates the molecule's character, making it largely hydrophobic.

-

Organic Solvents: It is predicted to be soluble in a range of common organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, although the lack of a hydrogen bond donor on the molecule itself may slightly limit it compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. The aromatic ring provides some affinity for nonpolar solvents, but the polar functional groups will limit its solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely due to the ability of these solvents to dissolve moderately polar compounds.

-

Experimental Protocol: Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.[10]

Objective: To qualitatively assess the solubility of 3,4-Dimethylbenzoylacetonitrile in a range of solvents.

Materials:

-

3,4-Dimethylbenzoylacetonitrile

-

A series of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: In separate, labeled test tubes, place approximately 25 mg of 3,4-Dimethylbenzoylacetonitrile.[10]

-

Solvent Addition: To each test tube, add 0.75 mL of a single solvent in small portions (e.g., 0.25 mL at a time).[10]

-

Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[9]

-

Observation: Observe whether the solid completely dissolves.

-

Classification:

-

Soluble: The entire solid dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

For a more quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to determine the exact concentration of the dissolved compound.

Visualization of Experimental Workflows

Workflow for Physical Property Determination

The following diagram illustrates the logical flow for the experimental determination of the physical properties of 3,4-Dimethylbenzoylacetonitrile.

Caption: Experimental workflow for determining the physical properties.

References

-

Distillation - Organic Chemistry at CU Boulder . (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

- Simple Distillation and Boiling Point Determination. (n.d.).

- DETERMINATION OF MELTING POINTS. (n.d.).

-

Method for Determining Capillary Melting Point . (2023, November 29). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

-

Distillation and Boiling Points | FSC 432: Petroleum Refining . (n.d.). PennState. Retrieved January 17, 2026, from [Link]

-

Boiling Point Determination . (n.d.). chemconnections.org. Retrieved January 17, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds . (2025, July 23). GeeksforGeeks. Retrieved January 17, 2026, from [Link]

-

Measuring the Melting Point . (2023, May 8). Westlab Canada. Retrieved January 17, 2026, from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Step-by-Step Procedures for Melting Point Determination . (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 17, 2026, from a document on the principles of solubility.

- Melting point determination. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved January 17, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31). Retrieved January 17, 2026, from a document on the solubility of organic compounds.

-

Experiment 727: Organic Compound Functional Groups . (2024, November 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

3,4-Dimethoxybenzeneacetonitrile . (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. 3,4-DIMETHYLBENZOYLACETONITRILE | 884504-20-5 [chemicalbook.com]

- 2. 3,4-DIMETHYLBENZOYLACETONITRILE | CAS: 884504-20-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Fulcrum of Synthesis: A Technical Guide to the Fundamental Reactivity of Benzoylacetonitrile

Abstract

Benzoylacetonitrile, a seemingly simple organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique trifecta of reactive sites—an activated methylene group, a versatile nitrile, and an electrophilic carbonyl—renders it a uniquely powerful and adaptable building block. This guide provides an in-depth exploration of the fundamental reactivity of the benzoylacetonitrile functional group, moving beyond mere procedural descriptions to unveil the mechanistic underpinnings and strategic considerations that guide its application in the synthesis of complex molecular architectures. Tailored for researchers, scientists, and professionals in drug development, this document aims to serve as both a foundational reference and a catalyst for innovation.

Introduction: The Strategic Importance of a Versatile Synthon

Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) is an organic compound that has garnered significant interest due to its remarkable chemical versatility.[1] The convergence of a benzoyl group and an acetonitrile moiety within a single, compact structure creates a molecule primed for a diverse array of chemical transformations.[1][2] The acidic protons of the methylene bridge, activated by the adjacent electron-withdrawing carbonyl and nitrile groups, provide a nucleophilic handle for a multitude of reactions. Concurrently, the electrophilic carbonyl carbon and the latent functionality of the nitrile group offer avenues for cyclization and functional group interconversion. This inherent reactivity has positioned benzoylacetonitrile as a critical intermediate in the synthesis of a wide spectrum of heterocyclic compounds, many of which form the core of pharmacologically active agents with applications ranging from antimicrobial and antiviral to anti-inflammatory and anticancer therapies.[1][2][3]

Synthesis of the Benzoylacetonitrile Core

The primary and most common route to benzoylacetonitrile is through a Claisen-type condensation reaction.[4] This approach leverages the reaction between an ester, typically ethyl benzoate, and acetonitrile in the presence of a strong base.

Claisen Condensation: A Mechanistic Overview

The reaction proceeds via the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or sodium amide, to generate a nucleophilic cyanomethyl anion. This anion then attacks the electrophilic carbonyl carbon of the ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the sodium salt of benzoylacetonitrile, which is then neutralized upon acidic workup.

Caption: Generalized Mechanism of the Knoevenagel Condensation.

Michael Addition: Conjugate Acylation

As a Michael donor, the enolate of benzoylacetonitrile can participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds (Michael acceptors). [5][6][7]This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable precursors for further transformations. [8]

The Nitrile and Carbonyl Groups: Gateways to Heterocycles

The synergistic reactivity of the nitrile and carbonyl functionalities within benzoylacetonitrile provides a direct and efficient entry into a vast array of heterocyclic systems.

Gewald Reaction: Synthesis of Thiophenes

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. [9][10]It involves the condensation of benzoylacetonitrile with a ketone or aldehyde and elemental sulfur in the presence of a base. [10][11]The reaction is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. [9][11]

Hantzsch Pyridine Synthesis: Access to Dihydropyridines

Benzoylacetonitrile can serve as the active methylene component in the Hantzsch pyridine synthesis, a multi-component reaction that also involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. [12][13]The resulting dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably in calcium channel blockers. [12][14]

Thorpe-Ziegler Reaction: Intramolecular Cyclization

While the classical Thorpe reaction involves the self-condensation of nitriles, the principles can be applied in intramolecular contexts. [15][16][17]If benzoylacetonitrile is functionalized with another nitrile group at an appropriate distance, an intramolecular Thorpe-Ziegler cyclization can be induced with a strong base to form cyclic α-cyano ketones. [15][17][18]

Applications in Drug Development and Medicinal Chemistry

The derivatives of benzoylacetonitrile are prevalent in a multitude of pharmacologically active compounds. The synthetic accessibility and the ability to readily generate molecular diversity make this functional group a valuable starting point for drug discovery campaigns.

| Heterocyclic Core | Synthetic Route Involving Benzoylacetonitrile | Therapeutic Applications of Derivatives |

| Pyrroles, Furans, Thiophenes | Paal-Knorr type syntheses, Gewald Reaction | Antimicrobial, Anti-inflammatory, Antiviral [1] |

| Pyrazoles, Isoxazoles | Condensation with hydrazines or hydroxylamine | CNS disorders, Pain management [1] |

| Pyridines, Quinolines | Hantzsch Synthesis, Friedländer Annulation | Anticancer, Antiviral [4] |

| Pyrimidines | Reaction with urea or thiourea derivatives | Pesticides, Herbicides, Antiviral agents [4] |

Conclusion

The benzoylacetonitrile functional group represents a paradigm of efficiency and versatility in organic synthesis. Its reactivity is governed by the interplay of its constituent parts, offering a predictable yet highly adaptable platform for the construction of complex molecules. A thorough understanding of its fundamental reactivity, from enolate generation to its participation in multicomponent reactions, empowers chemists to strategically design and execute synthetic routes to novel compounds with significant potential in materials science and medicine. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this remarkable building block.

References

-

PrepChem.com. (n.d.). Synthesis of A. Benzoyl acetonitrile. Retrieved from [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 686-713. Retrieved from [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Control experiments of Knoevenagel condensation. Retrieved from [Link]

-

Abdel-Latif, F. F., Ahmed, E. Kh., Mekheimer, R., & Mashaly, M. M. (1997). Synthesis of novel heterocycles through reaction of indolin-2-one derivatives with active methylene and amino reagents. Archives of Pharmacal Research, 20(4), 363-368. Retrieved from [Link]

-

(n.d.). α-Alkylation of phenylacetonitrile with benzyl alcohol: Testing of cobalt catalysts. Inorganic Chemistry Communications, 142, 109641. Retrieved from [Link]

-

El-Emary, T. I. (2013). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. International Journal of Organic Chemistry, 3(1), 25-33. Retrieved from [Link]

-

Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2020). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 85(20), 13173–13184. Retrieved from [Link]

-

LookChem. (n.d.). Thorpe Reaction - Chempedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

-

Singh, R., Singh, P., & Singh, G. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 6(13). Retrieved from [Link]

-

American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

-

Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

Das, A., & Ali, M. A. (2018). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ChemistrySelect, 3(44), 12487-12491. Retrieved from [Link]

-

Song, X., Doan, B. N. D., Zhang, X., Lee, R., & Fan, X. (2020). Complementary C-H Functionalization Mode of Benzoylacetonitriles: Computer-Augmented Study of a Regio- and Stereoselective Synthesis of Functionalized Benzofulvenes. Organic Letters, 22(1), 46–51. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

-

Kumar, A., Singh, A., & Kumar, S. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters. Retrieved from [Link]

-

Kumar, A., Singh, A., & Kumar, S. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Retrieved from [Link]

-

Kumar, A., & Maurya, R. A. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Institute of Science, 88(1), 29-43. Retrieved from [Link]

-

Deshpande, A. M., & Saraf, S. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 469-474. Retrieved from [Link]

-

Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

Wang, Z., Liu, Q., Zhang, W., & Chen, Q. (2013). Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents. Journal of Chemical Research, 37(12), 724-727. Retrieved from [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Michael Addition [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. scispace.com [scispace.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Thorpe Reaction - Chempedia - LookChem [lookchem.com]

- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 18. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

The Synthesis of Substituted Benzoylacetonitriles: A Technical Guide for Chemical Innovators

Introduction: The Strategic Importance of Benzoylacetonitriles

Substituted benzoylacetonitriles, also known as β-ketonitriles or α-cyanoacetophenones, represent a class of highly versatile chemical intermediates. Their unique bifunctional nature, possessing both a reactive ketone and a nitrile group, makes them invaluable building blocks in the synthesis of a diverse array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. These heterocyclic motifs are central to the architecture of numerous pharmaceuticals, agrochemicals, and materials. Consequently, the development of efficient and robust synthetic methodologies for accessing substituted benzoylacetonitriles is a critical endeavor for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for preparing these valuable compounds, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Part 1: Classical Approaches to Benzoylacetonitrile Synthesis

The traditional methods for constructing the benzoylacetonitrile framework have been the bedrock of organic synthesis for decades. These approaches are valued for their use of readily available starting materials and well-understood reaction mechanisms.

The Claisen-Type Condensation: Building from Benzoate Esters

The Claisen condensation is a cornerstone of carbon-carbon bond formation. In the context of benzoylacetonitrile synthesis, it involves the reaction of a benzoate ester with acetonitrile in the presence of a strong base.

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or sodium amide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzoate ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of an alkoxide leaving group, yields the desired benzoylacetonitrile. A crucial aspect of this reaction is that the product is more acidic than the starting acetonitrile, and it is therefore deprotonated by the alkoxide base. This final, essentially irreversible deprotonation drives the reaction to completion. An acidic workup is required to protonate the resulting enolate and isolate the final product.[1][2][3]

Caption: Mechanism of the Claisen-Type Condensation for Benzoylacetonitrile Synthesis.

This procedure is adapted from a well-established method for the acylation of benzyl cyanide, which is mechanistically analogous to the condensation of a benzoate ester with acetonitrile.

Materials:

-

Benzyl cyanide

-

Ethyl acetate

-

Sodium ethoxide

-

Absolute ethanol

-

Ether

-

Glacial acetic acid

-

Water

Procedure:

-